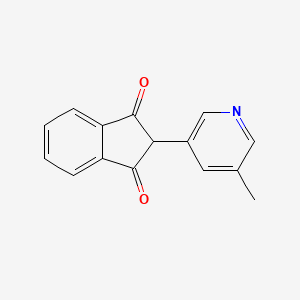![molecular formula C8H4N2OS B13684018 2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)
2-Isothiocyanatobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanatobenzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and an isothiocyanate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanatobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with carbon disulfide, followed by cyclization with phosgene or its derivatives . Another method involves the use of (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide as an iodine source .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems to enhance yield and efficiency. Magnetic nanocatalysts, for example, have been employed to facilitate the synthesis of oxazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isothiocyanatobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Aplicaciones Científicas De Investigación
2-Isothiocyanatobenzo[d]oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanatobenzo[d]oxazole involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including enzyme inhibition and modulation of signaling pathways .
Comparación Con Compuestos Similares
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Chlorobenzo[d]oxazole
Comparison: 2-Isothiocyanatobenzo[d]oxazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to other benzo[d]oxazole derivatives. For example, while 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole are primarily known for their antimicrobial properties, this compound exhibits broader biological activities, including anticancer and anti-inflammatory effects .
Propiedades
Fórmula molecular |
C8H4N2OS |
|---|---|
Peso molecular |
176.20 g/mol |
Nombre IUPAC |
2-isothiocyanato-1,3-benzoxazole |
InChI |
InChI=1S/C8H4N2OS/c12-5-9-8-10-6-3-1-2-4-7(6)11-8/h1-4H |
Clave InChI |
UNZKUUJWWXVDCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)


![2-[Boc(2-cyanoethyl)amino]butanoic Acid](/img/structure/B13683947.png)

![Tert-butyl 3-[(3,5-dimethoxyphenyl)methylene]azetidine-1-carboxylate](/img/structure/B13683958.png)



![2-(methylsulfonyl)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13683984.png)



![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)
